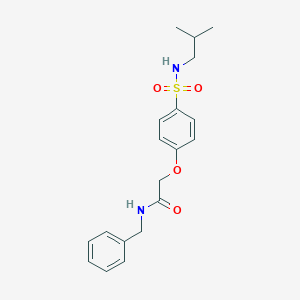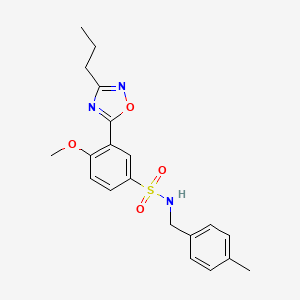
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide, also known as FPPC, is a chemical compound with potential applications in scientific research. FPPC is a piperidine derivative that has been synthesized through a multistep process involving the reaction of various chemical reagents.
Wirkmechanismus
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide inhibits HDAC activity by binding to the active site of the enzyme. HDACs are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC activity, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide prevents this deacetylation process and promotes the acetylation of histones, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been shown to have a variety of biochemical and physiological effects. In cell-based assays, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC activity, making it a useful tool for studying the role of HDACs in disease. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide is also relatively stable and can be easily synthesized in the lab. However, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide. One area of interest is the development of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide analogs with improved pharmacokinetic properties and selectivity for specific HDAC isoforms. Another area of interest is the use of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide in combination with other drugs to enhance its therapeutic potential. Finally, further studies are needed to better understand the mechanism of action of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide and its potential applications in various diseases.
Synthesemethoden
The synthesis of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide involves a multistep process that begins with the reaction of 4-fluorobenzoyl chloride with piperidine to yield 1-(4-fluorobenzoyl)piperidine. Next, this intermediate product is reacted with pyridine-2-carboxaldehyde to yield (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide. The overall yield of this process is approximately 30%.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has potential applications in scientific research, particularly in the field of drug discovery. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs). HDACs play a key role in regulating gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. By inhibiting HDAC activity, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide may have therapeutic potential for these diseases.
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-16-6-4-15(5-7-16)19(26)24-11-8-14(9-12-24)18(25)23-22-13-17-3-1-2-10-21-17/h1-7,10,13-14H,8-9,11-12H2,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUELMUDTVVAYRF-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7687394.png)


![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)
